molecular formula C15H17NO2 B5226236 N-butyl-N-phenyl-2-furamide

N-butyl-N-phenyl-2-furamide

Cat. No. B5226236
M. Wt: 243.30 g/mol
InChI Key: HPKHHPCDKXGAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-phenyl-2-furamide, commonly known as N-phenylbutyl-N-furfuryl amide (NBPF), is a synthetic compound that has gained attention in recent years due to its potential use in various scientific research applications. NBPF is a member of the furan-based family of compounds, which are known for their diverse biological properties.

Mechanism of Action

The mechanism of action of N-butyl-N-phenyl-2-furamide is not fully understood, but it is thought to interact with GPCRs and other receptors in the body, leading to changes in cellular signaling pathways. N-butyl-N-phenyl-2-furamide has also been shown to bind to metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that N-butyl-N-phenyl-2-furamide has a number of biochemical and physiological effects, including the ability to modulate the activity of GPCRs and other receptors in the body. N-butyl-N-phenyl-2-furamide has also been shown to have antioxidant and anti-inflammatory properties, and may have potential as a therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-N-phenyl-2-furamide is that it is relatively easy to synthesize and purify, making it a convenient compound for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-butyl-N-phenyl-2-furamide. One area of interest is the development of N-butyl-N-phenyl-2-furamide-based probes for the study of GPCRs and other receptors in the body. Another potential direction is the investigation of N-butyl-N-phenyl-2-furamide as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-N-phenyl-2-furamide and its potential interactions with other compounds in the body.

Synthesis Methods

N-butyl-N-phenyl-2-furamide can be synthesized using a variety of methods, including the reaction of furfurylamine with phenylbutyl chloride, or the reaction of furfurylamine with phenylbutyl bromide in the presence of potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-butyl-N-phenyl-2-furamide has been studied for its potential use in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. N-butyl-N-phenyl-2-furamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-butyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-3-11-16(13-8-5-4-6-9-13)15(17)14-10-7-12-18-14/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHHPCDKXGAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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